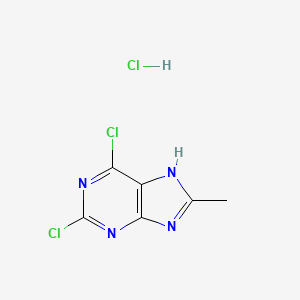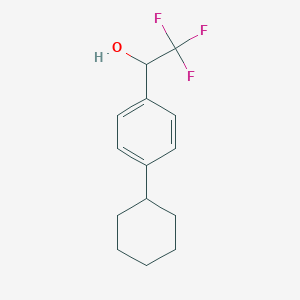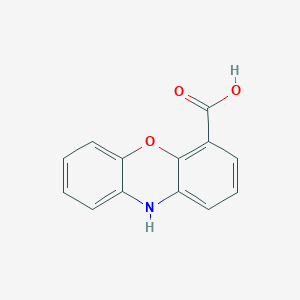
7-Hydroxy-4-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-4-(trifluoromethyl)quinoline is a heterocyclic compound with the molecular formula C10H6F3NO. It is known for its unique chemical structure, which includes a quinoline core substituted with a hydroxy group at the 7th position and a trifluoromethyl group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, which provides quinolines in good yields at room temperature . Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxy-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Aplicaciones Científicas De Investigación
7-Hydroxy-4-(trifluoromethyl)quinoline has been extensively studied for its applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound has shown potential as a fluorescent probe for biological imaging and as a ligand in coordination chemistry.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-4-(trifluoromethyl)quinoline involves its interaction with molecular targets and pathways within cells. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as topoisomerase and protein kinases, which are crucial for cell proliferation and survival . The compound’s unique structure allows it to interact with specific molecular targets, leading to the modulation of various cellular processes.
Comparación Con Compuestos Similares
- 4-Hydroxy-2-methylquinoline
- 4-Hydroxy-1-methyl-2(1H)-quinolone
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 4-Hydroxy-7-(trifluoromethyl)coumarin
Comparison: Compared to these similar compounds, 7-Hydroxy-4-(trifluoromethyl)quinoline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a probe in biological studies .
Propiedades
Fórmula molecular |
C10H6F3NO |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
4-(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-4-14-9-5-6(15)1-2-7(8)9/h1-5,15H |
Clave InChI |
YGARVBDNRLHWQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)





![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)





